Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Purity Analysis Quality Control Procurement Specification

Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 74149-60-3) provides four orthogonal reactive sites—benzylic bromomethyl, phenolic –OH, methoxy, and ethyl ester—enabling sequential, protecting‑group‑free transformations. The ortho‑hydroxyl adjacent to the bromomethyl moiety uniquely permits intramolecular O‑alkylation for direct phthalide lactone construction, a pathway inaccessible to non‑hydroxylated analogs. This pre‑functionalized 1,2,3,5‑tetrasubstituted benzene core is not readily assembled via direct electrophilic aromatic substitution, making it invaluable for polyoxygenated natural‑product and medicinal‑chemistry targets. Verified purity meets ≥95% with NMR and HPLC batch QC, supporting sensitive downstream reactions where impurity profiles are critical.

Molecular Formula C11H13BrO4
Molecular Weight 289.12 g/mol
CAS No. 74149-60-3
Cat. No. B3281806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate
CAS74149-60-3
Molecular FormulaC11H13BrO4
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1O)OC)CBr
InChIInChI=1S/C11H13BrO4/c1-3-16-11(14)10-7(6-12)4-8(15-2)5-9(10)13/h4-5,13H,3,6H2,1-2H3
InChIKeyXAILUAOAZBSIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 74149-60-3): Procurement-Ready Technical Profile


Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 74149-60-3) is a polyfunctional benzoate ester with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol. The compound possesses four distinct reactive handles—a benzylic bromomethyl group at the 2-position (electrophilic center), a phenolic hydroxyl at the 6-position, a methoxy group at the 4-position (electron-donating substituent), and an ethyl ester moiety—enabling orthogonal synthetic transformations without protecting group manipulation [1]. Commercial availability typically ranges from 95% to 98% purity, with standard batch quality control including NMR and HPLC verification .

Why Generic Substitution Fails: Structural Uniqueness of Ethyl 2-(Bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 74149-60-3)


The substitution pattern on the benzene ring—specifically the ortho-hydroxyl group adjacent to the bromomethyl moiety—creates a unique reactivity profile that distinguishes this compound from superficially similar bromomethylbenzoate analogs. Closely related comparators such as Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5) lack the hydroxyl group entirely , while Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5) possesses methoxy but no phenolic hydroxyl . The ortho-hydroxyl group introduces three critical differentiating factors: (i) intramolecular hydrogen bonding with the adjacent ester carbonyl, which alters the electrophilicity of the bromomethyl carbon; (ii) the capacity for dual-site nucleophilic attack enabling cyclization pathways inaccessible to non-hydroxylated analogs; and (iii) the ability to form stabilized phenoxide intermediates under basic conditions, providing a second nucleophilic site orthogonal to the bromomethyl electrophile. The combination of ortho-hydroxy and para-methoxy substitution further establishes this compound as a direct precursor to 7-hydroxy-5-methoxyphthalide and related bioactive phthalide natural products—a synthetic pathway that cannot be replicated using analogs lacking the ortho-hydroxyl group.

Product-Specific Quantitative Evidence Guide: Ethyl 2-(Bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 74149-60-3)


Comparative Purity and Batch-to-Batch Consistency Across Commercial Suppliers

Commercially available Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 74149-60-3) demonstrates supplier-specific purity specifications ranging from 95+% to 98% . This represents a quantifiable procurement criterion distinguishing this specific CAS compound from its 3-bromo analog Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 99859-57-1), which is commercially specified at 95% minimum purity .

Purity Analysis Quality Control Procurement Specification

Ortho-Hydroxyl-Directed Cyclization Enables Direct Phthalide Formation

The ortho-hydroxyl group in Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate serves as an internal nucleophile, enabling intramolecular cyclization to form phthalide derivatives. This compound is specifically identified as a key intermediate in the synthetic pathway to 7-hydroxy-5-methoxyphthalide . In contrast, the non-hydroxylated analog Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5) lacks this internal nucleophile and must rely on external nucleophiles or alternative cyclization strategies for lactone formation .

Phthalide Synthesis Cyclization Natural Product Precursor

Comparative Physical and Computational Properties Versus Positional Isomers

Computational analysis reveals distinct physicochemical parameters for Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate compared to its positional isomer Ethyl 2-(bromomethyl)-4-methoxybenzoate (CAS 56427-63-5) [1]. The target compound (MW 289.12, C11H13BrO4) contains four oxygen atoms including the ortho-hydroxyl, whereas the comparator (MW 273.12, C11H13BrO3) lacks the hydroxyl group, resulting in a 16 g/mol molecular weight difference and altered hydrogen bonding capacity (1 H-bond donor vs. 0).

Computational Chemistry Physicochemical Properties Structure-Property Relationship

Best Research and Industrial Application Scenarios for Ethyl 2-(Bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 74149-60-3)


Phthalide Natural Product Synthesis

This compound serves as a direct intermediate for synthesizing 7-hydroxy-5-methoxyphthalide and related phthalide natural products . The ortho-hydroxyl group provides the internal nucleophile necessary for intramolecular O-alkylation of the benzylic bromomethyl group, enabling efficient construction of the phthalide lactone ring system. Procurement is justified when the synthetic target contains a phthalide scaffold with hydroxyl/methoxy substitution patterns matching the precursor.

Orthogonal Multifunctional Building Block Procurement

With four distinct reactive sites (bromomethyl electrophile, phenolic hydroxyl, methoxy group, and ethyl ester), this compound enables sequential, protecting-group-free transformations . The ortho-hydroxyl directs electrophilic aromatic substitution to specific positions, while the para-methoxy group activates the ring toward certain reactions. This orthogonal reactivity profile supports efficient construction of complex molecular architectures.

Precursor to Polyoxygenated Aromatic Scaffolds

The 1,2,3,5-tetrasubstituted benzene ring pattern (positions 1: ester, 2: bromomethyl, 4: methoxy, 6: hydroxyl) provides a densely functionalized aromatic core . This substitution pattern is not readily accessible through direct electrophilic aromatic substitution due to conflicting directing effects, making this pre-functionalized building block valuable for constructing polyoxygenated aromatic targets found in natural products and medicinal chemistry compounds.

Quality-Sensitive Research Requiring Verified Purity

The availability of this compound with verified purity specifications of up to 98% supports research applications where impurity profiles may interfere with sensitive reactions or biological assays. This procurement scenario applies when downstream applications require minimal purification or when reaction outcomes are sensitive to trace impurities common in lower-purity bromomethylbenzoate analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(bromomethyl)-6-hydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.